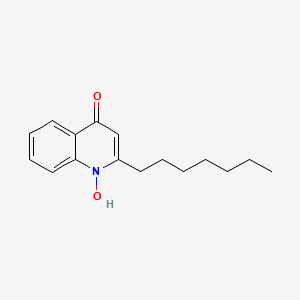

2-Heptyl-4-hydroxyquinoline n-oxide

概要

説明

2-ヘプチル-4-ヒドロキシキノリン N-オキシド (HQNO) は、緑膿菌 (Pseudomonas aeruginosa) によって産生される天然化合物です。これは、いくつかの生物学的活性を有する化合物を含む 2-アルキル-4-ヒドロキシキノリンファミリーのメンバーです。 HQNO は、呼吸電子伝達系、特に複合体 III の阻害剤としての役割で知られています .

準備方法

合成経路と反応条件: HQNO は、さまざまな方法によって合成できます。一般的なアプローチの 1 つには、過酸化水素または過酸などの酸化剤を使用して 2-ヘプチル-4-ヒドロキシキノリン (HHQ) を酸化することが含まれます。 反応は通常、穏やかな条件下で行われ、酸化剤を適切な溶媒中の HHQ の溶液にゆっくりと添加します .

工業的生産方法: HQNO の工業的生産には、遺伝子操作された緑膿菌株を使用する発酵プロセスが関与する可能性があります。 これらの株は、代謝工学と制御された発酵条件を通じて、HQNO を高収率で生産するように最適化されています .

化学反応の分析

反応の種類: HQNO は、次のを含むいくつかの種類の化学反応を起こします。

酸化: HQNO は、さらに酸化されてさまざまなキノリン誘導体を形成することができます。

還元: HQNO は、特定の条件下で HHQ に戻すことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過酸。

還元: 水素化ホウ素ナトリウムなどの還元剤。

主な生成物:

酸化: キノリン誘導体の形成。

還元: HHQ の再生。

置換: 置換されたキノリン誘導体の形成.

4. 科学研究における用途

HQNO は、次を含む幅広い科学研究用途を持っています。

科学的研究の応用

Antimicrobial Properties

HQNO exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Research has shown that clinical isolates of Pseudomonas aeruginosa produce HQNO, which inhibits the growth of Staphylococcus aureus and other Gram-positive organisms. This property is crucial in understanding the interactions between different bacterial species within polymicrobial infections, especially in cystic fibrosis patients where P. aeruginosa colonization is prevalent .

Table 1: Antimicrobial Activity of HQNO

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Bacillus cereus | 20 | |

| Escherichia coli | 10 |

Quorum Sensing and Virulence Factor Regulation

HQNO is a crucial component of the quorum sensing system in Pseudomonas aeruginosa. It plays a role in regulating virulence factors, influencing biofilm formation, and modulating the pathogenicity of bacterial infections. Studies have indicated that HQNO can serve as a biomarker for P. aeruginosa infections, correlating with clinical status in cystic fibrosis patients .

Case Study: Diagnostic Potential of HQNO

A study developed an enzyme-linked immunosorbent assay (ELISA) to detect HQNO levels in clinical isolates from cystic fibrosis patients. The assay demonstrated high sensitivity and specificity, allowing for the detection of HQNO at low nanomolar concentrations. This tool could facilitate early diagnosis and monitoring of infections caused by P. aeruginosa, potentially improving patient outcomes .

Mechanism of Action in Inhibition of Electron Transport

HQNO acts as a respiratory chain inhibitor by blocking electron transport between cytochrome b and cytochrome c in bacteria. This mechanism is particularly relevant for understanding how HQNO affects microbial metabolism and growth, providing insights into its potential use as an antibacterial agent .

Environmental Applications

Beyond its medical applications, HQNO has potential environmental implications. Its role in microbial interactions suggests that it could be utilized in bioremediation efforts or as a natural pesticide due to its ability to inhibit specific bacterial strains that are detrimental to crops or human health.

Future Directions and Research Opportunities

The diverse applications of HQNO highlight the need for further research into its mechanisms and potential therapeutic uses:

- Therapeutic Development : Investigating HQNO as a lead compound for developing new antibiotics or adjunct therapies to combat antibiotic resistance.

- Biomarker Research : Expanding studies on HQNO as a biomarker for various infections beyond cystic fibrosis.

- Environmental Impact Studies : Assessing the ecological role of HQNO in microbial communities and its potential applications in agriculture.

作用機序

HQNO は、複合体 III で呼吸電子伝達系を阻害することによってその効果を発揮します。それは複合体 III のキノン結合部位に結合し、電子の移動を防ぎ、ATP 合成に必要なプロトン勾配を破壊します。 この阻害は、細胞呼吸とエネルギー生産の低下につながります . HQNO は、細菌のクオラムセンシングも妨げ、毒性因子の調節に影響を与えます .

類似化合物:

2-ヘプチル-4-ヒドロキシキノリン (HHQ): HQNO の前駆体であり、クオラムセンシングに関与しています。

シュードモナスキノロンシグナル (PQS): 生物学的活性を有する別のキノロン誘導体.

比較: HQNO は、呼吸鎖の複合体 III を阻害する能力においてユニークであり、一方、HHQ と PQS は主にクオラムセンシングに関与しています。 HQNO の細胞呼吸の阻害は、細菌の代謝を研究し、抗菌剤を開発するための貴重なツールとなっています .

類似化合物との比較

2-Heptyl-4-hydroxyquinoline (HHQ): A precursor to HQNO, involved in quorum sensing.

Pseudomonas quinolone signal (PQS): Another quinolone derivative with significant biological activity.

Comparison: HQNO is unique in its ability to inhibit complex III of the respiratory chain, whereas HHQ and PQS are primarily involved in quorum sensing. HQNO’s inhibition of cellular respiration makes it a valuable tool in studying bacterial metabolism and developing antimicrobial agents .

生物活性

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a notable compound primarily produced by the bacterium Pseudomonas aeruginosa. This article delves into its biological activities, mechanisms of action, and implications in microbial interactions, particularly against Gram-positive bacteria.

Chemical Structure and Properties

HQNO is classified as an alkyl-4-quinolone derivative with the molecular formula . Its structure features a hydroxyquinoline moiety, which contributes to its biological activity. The compound is known for its role as a secondary metabolite in various bacterial species.

Antibacterial Activity

HQNO exhibits significant antibacterial properties, particularly against Staphylococcus aureus. It has been identified as an antistaphylococcal agent due to its ability to inhibit the growth of this Gram-positive bacterium. Studies have shown that HQNO and related compounds produced by Pseudomonas aeruginosa can suppress S. aureus growth, especially in environments where these bacteria co-exist, such as in cystic fibrosis patients' lungs .

Table 1: Antibacterial Activity of HQNO Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 µg/mL | |

| Bacillus cereus | 12.5 µg/mL | |

| Acinetobacter baumannii | 25 µg/mL |

Mechanism of Inhibition

HQNO acts by inhibiting the mitochondrial respiratory chain at cytochrome bc1 and affecting photosynthetic electron flow at cytochrome b559 . This inhibition disrupts energy production in susceptible bacteria, leading to their death.

Role in Microbial Interactions

The production of HQNO by Pseudomonas aeruginosa has been linked to its competitive advantage in polymicrobial infections. The presence of HQNO correlates with a decrease in S. aureus colonization, suggesting a potential ecological role where Pseudomonas can outcompete other pathogens in the lung environment of cystic fibrosis patients .

Case Studies and Research Findings

- Cystic Fibrosis Patients : Research indicates that patients heavily colonized with Pseudomonas aeruginosa show reduced levels of S. aureus, attributed to the production of HQNO and similar compounds . This phenomenon highlights the ecological dynamics between these two bacterial species.

- Virulence Factor : HQNO is also considered a virulence factor for Pseudomonas aeruginosa, enhancing its pathogenicity by modulating host immune responses and competing against other pathogens .

- Metabolic Pathways : The biosynthesis of HQNO involves several enzymatic steps, including the oxidation of 2-heptyl-4-hydroxyquinoline under aerobic conditions, which is catalyzed by specific monooxygenases . Understanding this pathway can aid in developing strategies to inhibit its production.

特性

IUPAC Name |

2-heptyl-1-hydroxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTVCUOZYWNYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955644 | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-88-8 | |

| Record name | 2-heptyl-4-hydroxyquinoline N-oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Heptyl-1-hydroxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTYL-4-HYDROXYQUINOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU5S5CG6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a potent inhibitor of the cytochrome bc1 complex, a key enzyme involved in the electron transport chain of both bacteria and mitochondria [, , , , , , ]. This inhibition disrupts the electron flow, ultimately hindering the production of ATP, the primary energy currency of cells [, , ]. Consequently, HQNO exhibits antimicrobial activity against a range of bacteria, including Staphylococcus aureus, and can also induce programmed cell death and autolysis in Pseudomonas aeruginosa [, , ].

A:

- Spectroscopic Data: Characterized by UV, IR, NMR, and FAB-MS. Refer to publication [] for detailed spectral data.

A: HQNO demonstrates remarkable stability under various conditions. It can withstand high temperatures (up to 121°C for 10 minutes) and extreme pH conditions (stable in 1N HCl and 1N NaOH for 24 hours) without significant loss of activity []. This stability makes it a promising candidate for various applications.

A: While the provided research does not explicitly mention computational studies on HQNO itself, the structure-activity relationship (SAR) of alkyl quinolones, a class of molecules to which HQNO belongs, has been investigated []. Further computational studies could provide valuable insights into the binding interactions of HQNO with its target and guide the design of novel inhibitors.

A: The SAR of HQNO and its analogs highlights the importance of the alkyl side chain and the N-oxide moiety for its activity. Modification of these structural features can significantly impact its potency and selectivity. For instance, the reduced form of HQNO, 2-heptyl-4-hydroxyquinoline, exhibits lower activity against Staphylococcus aureus compared to HQNO [].

A: Studying HQNO and similar molecules benefits from established techniques like spectrophotometry, potentiometric titration, and bacterial growth assays [, , , , , ]. Additionally, advanced imaging techniques like hyperspectral Raman chemical imaging are being employed to study the spatiotemporal distribution of HQNO in bacterial communities [].

A: The discovery of HQNO's potent inhibitory effect on the cytochrome bc1 complex marked a significant milestone in understanding bacterial and mitochondrial respiration [, , ]. Subsequent research has unveiled its role as an antimicrobial agent [, ] and as a key molecule mediating interspecies interactions within bacterial communities [, , ].

A: Yes, research on HQNO spans various disciplines, including microbiology, biochemistry, chemical biology, and medicine. Understanding its mechanism of action has implications for developing novel antimicrobial strategies [] and exploring its potential as a tool to manipulate microbial communities for beneficial purposes, such as bioremediation or improving human health [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。